1-((3-methylbenzyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine
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Overview
Description
1-((3-methylbenzyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylbenzylsulfonyl group and a 2-(2-phenyl-1H-imidazol-1-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-methylbenzyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine core: Starting with piperazine, the core structure is prepared.
Introduction of the 3-methylbenzylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 3-methylbenzenesulfonyl chloride under basic conditions.
Attachment of the 2-(2-phenyl-1H-imidazol-1-yl)ethyl group: This step involves the alkylation of the piperazine ring with 2-(2-phenyl-1H-imidazol-1-yl)ethyl bromide under nucleophilic substitution conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions: 1-((3-methylbenzyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-((3-methylbenzyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where piperazine derivatives are known to be effective.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((3-methylbenzyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could engage in hydrogen bonding, hydrophobic interactions, and possibly π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
- 1-(benzylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine
- 1-((3-methylbenzyl)sulfonyl)-4-(2-(2-methyl-1H-imidazol-1-yl)ethyl)piperazine
- 1-((3-methylbenzyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)propyl)piperazine
Comparison: Compared to similar compounds, 1-((3-methylbenzyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine may exhibit unique properties due to the specific arrangement of its functional groups. The presence of the 3-methylbenzylsulfonyl group could influence its solubility, reactivity, and biological activity, making it distinct from other piperazine derivatives.
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-20-6-5-7-21(18-20)19-30(28,29)27-16-13-25(14-17-27)12-15-26-11-10-24-23(26)22-8-3-2-4-9-22/h2-11,18H,12-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJMBCSVCUQFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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